N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide

Description

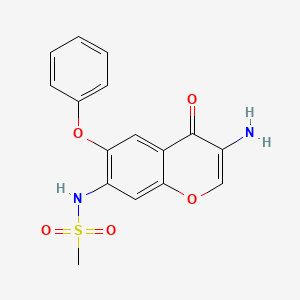

N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide is a chromene derivative featuring a methanesulfonamide group at position 7, an amino group at position 3, a ketone at position 4, and a phenoxy substituent at position 6 (Figure 1). Chromene-based compounds are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Properties

IUPAC Name |

N-(3-amino-4-oxo-6-phenoxychromen-7-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-24(20,21)18-13-8-14-11(16(19)12(17)9-22-14)7-15(13)23-10-5-3-2-4-6-10/h2-9,18H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFYTOULOUYZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)N)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nucleophilic Substitution: The reaction of 4-chloro-3-nitrobenzene with phenol to form 4-phenoxy-3-nitrobenzene.

Reduction: Reduction of the nitro group to an amino group using iron powder.

Methanesulfonylation: Introduction of the methanesulfonyl group to the amino compound.

Cyclization: Formation of the chromenyl ring through cyclization reactions.

Final Modifications: Introduction of the amino and oxo groups to complete the synthesis.

Industrial Production Methods

Industrial production of N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and immunomodulatory effects.

Medicine: It has been investigated for its potential use in treating rheumatoid arthritis and other inflammatory conditions.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide involves several molecular targets and pathways:

Inhibition of Cyclooxygenase-2 (COX-2): The compound selectively inhibits COX-2, reducing the production of pro-inflammatory prostaglandins.

Suppression of Cytokine Production: It inhibits the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

Modulation of Immune Response: The compound affects the activity of B lymphocytes and T cells, modulating the immune response and reducing inflammation.

Comparison with Similar Compounds

Table 2: Chromene vs. Benzene-Based Sulfonamides

Sulfonamide Group Positioning and Bioactivity

The methanesulfonamide group at position 7 in the target compound contrasts with sulfonamides attached to non-aromatic or alternative aromatic systems. For example:

- Steric Accessibility : Position 7 on the chromene ring may position the sulfonamide group for optimal interactions with enzymes (e.g., cyclooxygenase), whereas methylphenyl analogs lack this spatial arrangement.

- Hydrogen Bonding: Sulfonamides in chromene derivatives may engage in stronger hydrogen bonds due to proximity to the ketone and amino groups, enhancing target affinity.

Biological Activity

N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide is a compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromone derivatives, which are known for their diverse biological activities. Its chemical structure includes:

- Chromone core : A bicyclic structure that is a derivative of flavonoids.

- Amino group : Contributes to its reactivity and biological interactions.

- Methanesulfonamide group : Enhances solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide exhibits several mechanisms of action:

- Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cholinergic signaling in the brain .

- Antioxidant Properties : It demonstrates significant antioxidant activity, which can protect cells from oxidative stress, a contributor to various diseases including cancer .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives similar to N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide provided neuroprotection in models of Alzheimer's disease by inhibiting AChE and reducing amyloid-beta aggregation.

- Anticancer Activity : In vivo studies using murine models showed that treatment with the compound led to reduced tumor growth rates in xenograft models of breast cancer, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic routes for N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving chromene ring formation, sulfonamide conjugation, and functional group protection. Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic substitution efficiency .

- Catalyst Use : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution in chromene synthesis .

- Temperature Control : Maintaining 60–80°C during sulfonamide coupling minimizes side reactions .

Table 1 : Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chromene formation | 4-oxo-4H-chromene derivative, AlCl₃, 70°C | 68–73 | |

| Sulfonamide coupling | Methanesulfonyl chloride, DMF, 60°C | 82 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide?

- Methodological Answer :

- FTIR : Identifies key functional groups (e.g., C=O at ~1620 cm⁻¹, N–H at ~3416 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., phenoxy protons at δ 7.06–7.35 ppm; chromenyl carbonyl at δ 180–185 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~400–420) .

Table 2 : Key Spectral Features

| Technique | Diagnostic Peaks/Shifts | Functional Group | Reference |

|---|---|---|---|

| FTIR | 1622 cm⁻¹ | C=O (chromenone) | |

| ¹H NMR | δ 3.81 (s) | OCH₃ (if present) |

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amino group reactivity) .

- Frontier Molecular Orbitals : Predict charge transfer interactions (e.g., HOMO-LUMO gap ~4.5 eV) .

Table 3 : Computed vs. Experimental Properties

| Parameter | DFT Value | Experimental Value | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.3 eV | 4.5 eV (UV-Vis) |

Q. In crystallographic studies, what challenges arise during structure refinement using SHELXL, and how can they be addressed?

- Methodological Answer : Common challenges include:

- Disordered Phenoxy Groups : Apply "PART" instructions in SHELXL to model alternative conformations .

- Twinning : Use TWIN/BASF commands to refine twin fractions .

- High R-Factors : Validate hydrogen bonding networks via PLATON or Mercury .

Q. What methodological approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Enzyme Kinetics : Measure IC₅₀ values under standardized conditions (e.g., carbonic anhydrase inhibition assays) .

- Molecular Docking : Compare binding poses in different protein conformers (e.g., AutoDock Vina) .

- Structure-Activity Relationships (SAR) : Synthesize derivatives with modified substituents (e.g., halogenation at C-7) .

Q. What strategies resolve regioselectivity challenges during chromene ring functionalization?

- Methodological Answer :

- Protecting Groups : Use Boc for amino groups to direct electrophilic substitution to C-6 .

- Catalytic Systems : Pd(OAc)₂/Xantphos enables Suzuki coupling at C-8 without disrupting sulfonamide .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor para-substitution on phenoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.